4-Benzylpiperazine-2-carboxylic acid

Description

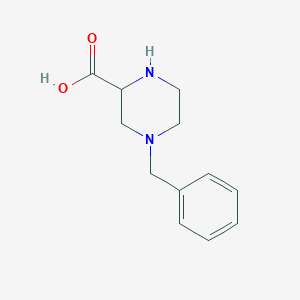

4-Benzylpiperazine-2-carboxylic acid is a piperazine derivative featuring a benzyl group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 242.26 g/mol. The compound exists in enantiomeric forms: the (R)-enantiomer has CAS number 137442-19-4, while the (S)-enantiomer lacks a registered CAS number .

Synthesis: A key synthetic route involves reductive amination of methyl 4-oxopiperidine-2-carboxylate with benzaldehyde, followed by hydrolysis to yield the carboxylic acid . This method highlights its modular synthesis, enabling structural diversification.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-benzylpiperazine-2-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |

InChI Key |

RBMNCOYMAYDTOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 4-Benzylpiperazine-2-methanol.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Benzylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. It may also interfere with fatty acid synthesis pathways, affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues with Protective Groups

Cbz-Protected Derivatives

- 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid (CAS 64172-98-1)

- Molecular Formula : C₁₃H₁₆N₂O₄

- Molecular Weight : 264.28 g/mol

- Key Features : The Cbz (carbobenzyloxy) group enhances stability during peptide synthesis. Used as an intermediate in antipsychotic drug development .

- Applications : Protects amines in solid-phase synthesis, enabling selective deprotection .

Boc-Protected Derivatives

- 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic Acid (CAS 128019-59-0)

- Molecular Formula : C₁₀H₁₈N₂O₄

- Molecular Weight : 230.26 g/mol

- Key Features : The Boc (tert-butoxycarbonyl) group offers acid-labile protection, ideal for orthogonal deprotection strategies.

- Applications : Widely used in peptide and small-molecule drug synthesis due to its compatibility with diverse reaction conditions .

Substituted Piperazine Derivatives

4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0)

- Molecular Formula : C₁₂H₁₅N₃O

- Molecular Weight : 241.27 g/mol

- Key Differences : Replaces the carboxylic acid with a carboxamide group, altering polarity and hydrogen-bonding capacity.

- Applications: Potential as a building block for kinase inhibitors or neurotransmitter analogs .

2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid

- Molecular Formula : C₁₄H₁₆N₂O₄

- Molecular Weight : 276.29 g/mol

- Key Differences : Introduces an acetylated piperazine linked to a benzoic acid, enhancing lipophilicity.

- Applications : Explored in metalloenzyme inhibition due to its chelating carboxylate group .

Enantiomeric and Stereochemical Variants

(R)-4-Benzylpiperazine-2-carboxylic Acid (CAS 137442-19-4)

(S)-4-Cbz-piperazine-2-carboxylic Acid

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.